5'-Dimethoxytrityl-3'-tert-butyldimethylsilyl-isobutyryl-riboguanosine, commonly referred to as 5'-DMT-3'-TBDMS-ibu-rG, is a modified nucleoside that plays a significant role in the synthesis of deoxyribonucleic acid (DNA). This compound is characterized by the presence of protective groups that stabilize the nucleoside during chemical reactions, making it an essential building block in oligonucleotide synthesis. The compound is primarily used in scientific research and has applications spanning various fields including molecular biology and medicinal chemistry.
5'-DMT-3'-TBDMS-ibu-rG is classified as a modified nucleoside, specifically a ribonucleoside derivative of guanosine. It is commercially available under the Chemical Abstracts Service number 81256-89-5. The compound can be sourced from various suppliers specializing in chemical reagents for research purposes, including BenchChem and MedChemExpress .
The synthesis of 5'-DMT-3'-TBDMS-ibu-rG involves several critical steps to ensure the proper protection of functional groups on the guanosine base. The process generally includes:
These protective groups are vital for preventing unwanted reactions during subsequent synthesis steps and allow for selective reactions at specific sites on the nucleoside .
The molecular formula of 5'-DMT-3'-TBDMS-ibu-rG is . Its structural features include:
The presence of these groups contributes to its stability and reactivity during oligonucleotide synthesis. The compound's structure facilitates its role as a building block in DNA synthesis, allowing for efficient incorporation into nucleic acid chains .
5'-DMT-3'-TBDMS-ibu-rG undergoes several important chemical reactions:
The mechanism of action of 5'-DMT-3'-TBDMS-ibu-rG primarily revolves around its incorporation into DNA during synthesis. Once added to a growing oligonucleotide chain, the protective groups are removed, enabling the nucleoside to engage in phosphodiester bond formation with adjacent nucleotides. This process is crucial for creating stable and functional DNA sequences necessary for various biological applications .
5'-DMT-3'-TBDMS-ibu-rG exhibits several notable physical and chemical properties:
These properties make it suitable for use in high-throughput applications in molecular biology .
5'-DMT-3'-TBDMS-ibu-rG finds extensive applications in scientific research:
Phosphoramidite-based oligonucleotide synthesis represents the gold standard for constructing DNA and RNA sequences, leveraging 5'-DMT-3'-TBDMS-ibu-rG and analogous monomers as essential building blocks. This approach dominates modern synthesis due to its exceptional coupling efficiency (>99% per step) and adaptability to automated solid-phase platforms [8] [10]. The process proceeds through a cyclic four-step reaction: (1) acidic deprotection of the 5'-DMT group to expose a reactive hydroxyl; (2) coupling where the nucleoside phosphoramidite’s phosphorus(III) center undergoes nucleophilic attack, forming a phosphite triester linkage; (3) capping of unreacted chains to prevent deletion sequences; and (4) oxidation to stabilize the linkage into a phosphate triester [8]. The 3'-phosphoramidite group in derivatives like 5'-DMT-3'-TBDMS-ibu-rG is activated by tetrazole catalysts, enabling rapid and stereocontrolled chain elongation [6]. This chemistry supports synthesis scales ranging from nanograms for research to metric tons for therapeutics, underpinning innovations in gene editing and antisense therapy [10].
Table 1: Key Phosphoramidite Types in Nucleic Acid Synthesis
Phosphoramidite Type | Core Modifications | Primary Applications | Coupling Efficiency |
---|---|---|---|
Standard DNA | None | PCR primers, gene assembly | >99% |
2'-OMe RNA | 2'-O-methyl ribose | siRNA therapeutics, antisense oligonucleotides | >98.5% |
2'-F RNA | 2'-fluoro ribose | mRNA vaccines, aptamers | >98% |
Reverse (e.g., 3'-TBDMS) | 3'-TBDMS, 5'-phosphoramidite | 5'-end modifications, labeled probes | >99% [6] |
LNA | Bridged 2'-O/4'-C ribose | High-affinity hybridization probes | >97% |
Orthogonal protection—the strategic use of differentially cleavable groups—is critical for synthesizing error-free oligonucleotides. 5'-DMT-3'-TBDMS-ibu-rG exemplifies this principle by incorporating:
This orthogonality ensures that only the 5'-hydroxyl is exposed for coupling, while the 3'-OH and exocyclic amines remain protected. The TBDMS group’s steric bulk additionally stabilizes the acid-labile glycosidic bond, reducing depurination risks during DMT deblocking [6]. After chain assembly, global deprotection employs sequential treatment with ammonium hydroxide (to remove isobutyryl) followed by fluoride (to remove TBDMS), demonstrating precise temporal control over reactivity [8].
Table 2: Orthogonal Protecting Groups in 5'-DMT-3'-TBDMS-ibu-rG
Protecting Group | Position | Removal Reagent | Stability During Synthesis | Function |
---|---|---|---|---|
DMT | 5'-OH | Weak acid (e.g., 3% DCA) | Low - removed each cycle | Enables stepwise chain elongation |
TBDMS | 3'-OH | Fluoride (e.g., TEA•3HF) | High - survives all cycles | Prevents unwanted coupling; stabilizes sugar |
Isobutyryl | Guanine N² | Base (e.g., NH₄OH) | High | Blocks guanine side reactions |
The development of 5'-DMT-3'-TBDMS-ibu-rG reflects decades of innovation in nucleoside protection. Early RNA synthesis faced challenges with 2'-OH reactivity, leading to the adoption of acid-stable silyl groups in the 1980s. The TBDMS group, introduced by Ogilvie et al., emerged as the optimal compromise between steric protection and deprotection kinetics [2] [6]. While conventional RNA phosphoramidites use 2'-TBDMS, placing TBDMS at the 3'-position—as in 5'-DMT-3'-TBDMS-ibu-rG—enables reverse-direction synthesis (5'→3'). This approach facilitates the incorporation of 3'-end modifications (e.g., fluorescent tags or lipid conjugates) critical for diagnostic probes and therapeutic oligonucleotides [6]. The 3'-TBDMS configuration also enhances coupling efficiency (98.7–99.2% per cycle) by reducing steric clashes during phosphoramidite activation compared to 2'-protected isomers [6]. Concurrently, the N²-isobutyryl group superseded earlier benzoyl protection due to its faster deprotection kinetics and reduced side products [3] . These advancements collectively enable the synthesis of >100-mer RNAs with single-base deletion rates below 0.5%—a milestone unattainable with early protecting strategies [6] [10].
Table 3: Impact of Protecting Groups on Synthesis Efficiency
Protection Strategy | Coupling Efficiency | Depurination Risk | Deprotection Time | Max Practical RNA Length |
---|---|---|---|---|
Early 2'-Acetyl | <95% | High | Hours | <40 nt |
Conventional 2'-TBDMS | 97.1–97.8% | Moderate | 1–2 hours | 60 nt |
Advanced 3'-TBDMS (e.g., 5'-DMT-3'-TBDMS-ibu-rG) | 98.7–99.2% [6] | Low | 30–60 minutes | >100 nt |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7